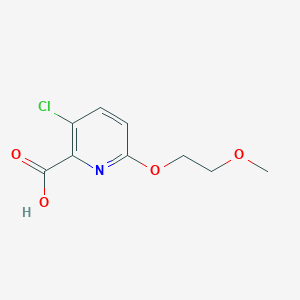3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
CAS No.: 1020947-39-0
Cat. No.: VC3037252
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020947-39-0 |
|---|---|
| Molecular Formula | C9H10ClNO4 |
| Molecular Weight | 231.63 g/mol |
| IUPAC Name | 3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | XKSKBOMICRYVJQ-UHFFFAOYSA-N |
| SMILES | COCCOC1=NC(=C(C=C1)Cl)C(=O)O |
| Canonical SMILES | COCCOC1=NC(=C(C=C1)Cl)C(=O)O |
Introduction
Physical and Chemical Properties
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with distinctive physical and chemical properties that define its behavior in various chemical reactions and applications.
Basic Identification
The compound is identified by several key parameters that facilitate its recognition and classification in chemical databases and research contexts.
| Property | Value |
|---|---|
| CAS Number | 1020947-39-0 |
| IUPAC Name | 3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid |
| Molecular Formula | C9H10ClNO4 |
| Molecular Weight | 231.63 g/mol |
| InChI Key | XKSKBOMICRYVJQ-UHFFFAOYSA-N |
| MDL Number | MFCD11147622 |
The compound consists of a pyridine ring with multiple functional groups attached: a chlorine atom at position 3, a 2-methoxyethoxy group at position 6, and a carboxylic acid group at position 2 . This unique arrangement of functional groups contributes to its chemical properties and reactivity patterns.
Structural Features
The structure of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid consists of a pyridine core with three key functional groups:
-
A carboxylic acid group (-COOH) at position 2, which can participate in hydrogen bonding and acid-base reactions
-
A chlorine atom at position 3, which affects the electronic distribution and reactivity of the pyridine ring
-
A 2-methoxyethoxy group (-OCH2CH2OCH3) at position 6, which enhances the compound's solubility in various solvents
The SMILES notation for the compound is O=C(C1=NC(OCCOC)=CC=C1Cl)O, which provides a linear representation of its molecular structure .
Chemical Reactivity
The chemical reactivity of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is influenced by its functional groups and structural features.
Carboxylic Acid Group Reactivity
The carboxylic acid functional group at position 2 of the pyridine ring can participate in various reactions:
-
Acid-base reactions to form salts
-
Esterification reactions to form esters
-
Amidation reactions to form amides
-
Reduction reactions to form alcohols
These reactions are crucial for the compound's utility in chemical synthesis and biological applications.
Pyridine Ring Reactivity
The pyridine ring, especially with the chlorine substituent at position 3, can undergo nucleophilic aromatic substitution reactions. The chlorine atom serves as a good leaving group in these reactions, allowing for further functionalization of the molecule. This reactivity is valuable for creating derivative compounds with potentially enhanced or specialized functions.
Methoxyethoxy Group Interactions
Applications in Chemical Research
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid has several applications in chemical research and development, particularly in the fields of pharmaceutical and agrochemical research.
As a Building Block in Organic Synthesis
Due to its functional group arrangement, 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. The presence of the carboxylic acid group, chlorine atom, and methoxyethoxy group provides multiple sites for chemical modifications and derivatization.
Agrochemical Applications
Fluorinated and chlorinated pyridine derivatives have found extensive use in the agrochemical industry . These compounds serve as intermediates in the synthesis of pesticides, herbicides, and other agricultural chemicals. The specific arrangement of functional groups in 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid may confer properties that are valuable for agrochemical applications.
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
The compound is associated with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Comparison with Related Compounds
Understanding the relationship between 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid and structurally similar compounds provides insights into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid, including:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid | 1248603-44-2 | Lacks chlorine at position 3 |
| 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid | 247582-56-5 | Different arrangement of functional groups |
| 6-Chloro-3-methoxy-pyridine-2-carboxylic acid methyl ester | Not specified | Contains methyl ester instead of carboxylic acid |
| 3-Chloro-2-methoxypyridine | 13472-84-9 | Lacks carboxylic acid and has methoxy instead of methoxyethoxy |
These structural variations influence the compounds' physical properties, chemical reactivity, and potential applications .
Structure-Property Relationships
The presence of specific functional groups and their positions on the pyridine ring significantly affect the properties of these compounds:
-
The carboxylic acid group contributes to acidity and hydrogen bonding capabilities
-
The chlorine substituent affects the electronic distribution in the pyridine ring and influences reactivity patterns
-
The methoxyethoxy group enhances solubility and can modulate the compound's interaction with biological targets
Understanding these structure-property relationships is crucial for predicting the behavior of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid in various applications and for designing derivatives with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume